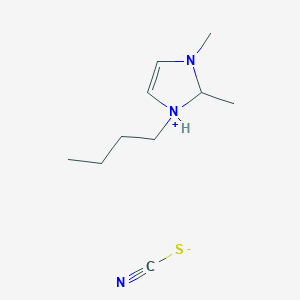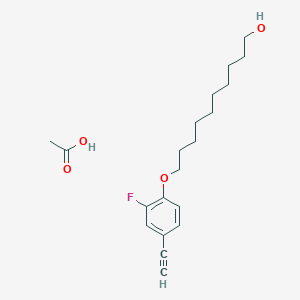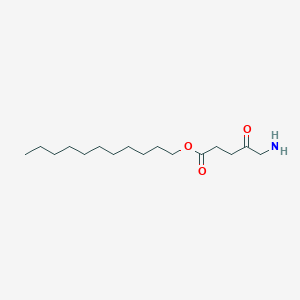
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate is a compound belonging to the class of imidazolium salts. Imidazolium salts are known for their wide range of applications in various fields, including chemistry, biology, and industry. This particular compound is characterized by the presence of a butyl group, two methyl groups, and a thiocyanate anion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate typically involves the alkylation of 2,3-dimethylimidazole with butyl halides, followed by the introduction of the thiocyanate anion. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolium oxides.
Reduction: Reduction reactions can lead to the formation of imidazolium hydrides.
Substitution: The thiocyanate anion can be substituted with other nucleophiles, leading to the formation of different imidazolium salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or alkoxides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolium oxides, while substitution reactions can produce a variety of imidazolium salts with different anions.
科学的研究の応用
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cycloadditions and polymerizations.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a potential therapeutic agent for various diseases.
Industry: It is used in the production of ionic liquids, which are employed as solvents and electrolytes in various industrial processes.
作用機序
The mechanism of action of 1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate involves its interaction with molecular targets such as enzymes and cell membranes. The compound can disrupt the function of enzymes by binding to their active sites, leading to inhibition of their activity. Additionally, its interaction with cell membranes can cause membrane destabilization, resulting in cell lysis.
類似化合物との比較
Similar Compounds
1-Butyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion instead of thiocyanate.
1-Ethyl-3-methylimidazolium tetrafluoroborate: Contains an ethyl group and tetrafluoroborate anion.
1-Butyl-2,3-dimethylimidazolium bromide: Similar structure with a bromide anion.
Uniqueness
1-Butyl-2,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium thiocyanate is unique due to the presence of the thiocyanate anion, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other imidazolium salts may not be as effective.
特性
CAS番号 |
673855-36-2 |
|---|---|
分子式 |
C10H19N3S |
分子量 |
213.35 g/mol |
IUPAC名 |
1-butyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;thiocyanate |
InChI |
InChI=1S/C9H18N2.CHNS/c1-4-5-6-11-8-7-10(3)9(11)2;2-1-3/h7-9H,4-6H2,1-3H3;3H |
InChIキー |
XVBPTOBVAMOSDX-UHFFFAOYSA-N |
正規SMILES |
CCCC[NH+]1C=CN(C1C)C.C(#N)[S-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(5-Chlorothiophene-2-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12537737.png)

![1,6-Bis(4-phenoxyphenyl)-1,6-diazaspiro[4.4]nonane-2,7-dione](/img/structure/B12537749.png)
![6-(4-Nitrophenyl)-3-(phenoxymethyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12537757.png)

![Piperazine, 1-(3-chlorophenyl)-4-[(2-phenyl-1-indolizinyl)carbonyl]-](/img/structure/B12537771.png)
![2-[(Benzyloxy)methyl]-4-methylidenehex-5-enal](/img/structure/B12537774.png)
![1-(3-Iodopropoxy)-2-propyl-4-[(trifluoromethyl)sulfanyl]benzene](/img/structure/B12537787.png)
![2,4-Bis[(prop-2-en-1-yl)oxy]benzoic acid](/img/structure/B12537795.png)

![2-(Cyclohex-1-en-1-yl)-1H-cyclopenta[a]naphthalene](/img/structure/B12537815.png)
![N-[4-(4-Chloro-2,5-dihydroxyphenoxy)phenyl]hexadecanamide](/img/structure/B12537816.png)
